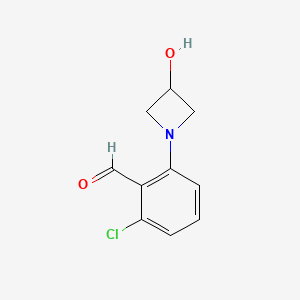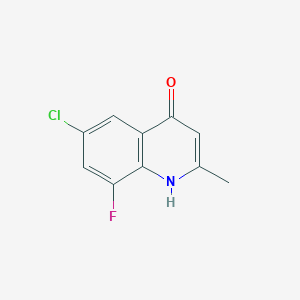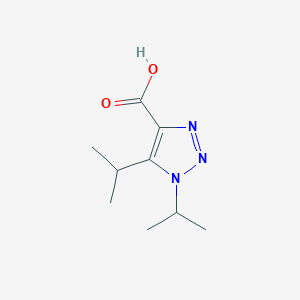
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for synthesizing 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids . The reaction conditions typically include the use of bases such as tetramethylammonium hydroxide, magnesium, zinc, or lanthanides (samarium or lanthanum) to generate metal acetylides in situ .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include bases such as tetramethylammonium hydroxide, magnesium, zinc, and lanthanides. Catalytic systems such as copper-on-charcoal are also employed for continuous flow synthesis .
Major Products Formed: The major products formed from these reactions include various substituted triazoles, such as 1h-1,2,3-triazolyl-1-benzoic acids, 1h-1,2,3-triazole-5-carboxylic acids, and 1h-1,2,3-triazole-5-acetic acids .
Scientific Research Applications
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as Rho GTPases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis . The compound’s ability to mimic amide bonds also contributes to its biological activity .
Comparison with Similar Compounds
1,4-Disubstituted 1,2,3-triazoles: These compounds are more commonly studied and synthetically available compared to 1,5-disubstituted triazoles.
1h-1,2,3-triazole-5-carboxylic acid: Another triazole derivative with similar biological activities.
Uniqueness: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,5-di(propan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6(3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
OLMZJYARQYVFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

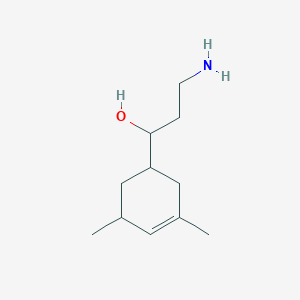
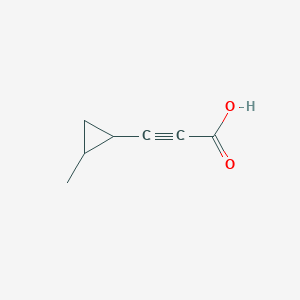

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)



